molecular formula C25H24N6O4S B2685055 Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 872994-11-1

Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Numéro de catalogue: B2685055
Numéro CAS: 872994-11-1
Poids moléculaire: 504.57
Clé InChI: IIGMVTMYCIFUAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core, a bicyclic system that combines a triazole and pyridazine ring. Key structural elements include:

  • A thioacetamido linker bridging the triazolo[4,3-b]pyridazine core to a benzoate ester group, which may enhance lipophilicity and metabolic stability compared to oxygen-based linkers.
  • An ethyl benzoate ester at the para position of the benzene ring, a common pharmacophore for improving membrane permeability .

Propriétés

IUPAC Name

ethyl 4-[[2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O4S/c1-2-35-25(34)18-8-10-19(11-9-18)27-22(32)16-36-23-13-12-20-28-29-21(31(20)30-23)14-15-26-24(33)17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGMVTMYCIFUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate involves multiple steps. One common synthetic route includes the following steps:

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physical Comparisons

Compound Name Substituents (Position 3 and 6) Melting Point (°C) Molecular Weight (g/mol) Reference
Target Compound 3: 2-Benzamidoethyl; 6: Thioacetamido-benzoate Not Reported ~481.54 (estimated)
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid (E-4b) 6: Propenoic acid; 3: Pyrazole-dimethyl 253–255 ~409.42
N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 3: Methyl; 6: Acetamide-phenyl Not Reported ~325.37
2-({3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl} sulfonyl)acetic acid 3: Ethyl; 6: Sulfonyl-acetic acid Not Reported 236.29

Key Findings :

  • Melting Points: The presence of polar groups (e.g., propenoic acid in E-4b) correlates with higher melting points (253–255°C) due to enhanced intermolecular hydrogen bonding . The target compound’s ester group may reduce crystallinity compared to carboxylic acids.

Linker and Functional Group Variations

Table 2: Ethyl Benzoate Derivatives with Modified Linkers

Compound ID (Molecules 2011) Aryl Substituent Linker Type Biological Activity (Reported) Reference
I-6230 Pyridazin-3-yl Phenethylamino Not Specified
I-6373 3-Methylisoxazol-5-yl Phenethylthio Not Specified
I-6473 3-Methylisoxazol-5-yl Phenethoxy Not Specified
Target Compound 1,2,4-Triazolo[4,3-b]pyridazin-6-yl Thioacetamido Hypothesized epigenetic activity

Key Findings :

  • Linker Impact : Thioether linkers (e.g., in I-6373 and the target compound) may confer greater metabolic stability compared to ethers (I-6473) or amines (I-6230) due to reduced oxidative susceptibility .
  • Aryl Group Influence : The triazolo[4,3-b]pyridazine moiety in the target compound could enhance target binding affinity compared to pyridazine or isoxazole groups, as seen in bromodomain inhibitors .

Activité Biologique

Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a triazolo[4,3-b]pyridazine core, which is known for its diverse pharmacological properties. Its molecular formula is C20H22N6O4SC_{20}H_{22}N_{6}O_{4}S, with a molecular weight of approximately 442.5 g/mol. The structure includes functional groups that may contribute to its biological activity, particularly in inhibiting specific enzymes and modulating cellular pathways.

Target Enzymes and Pathways

Research indicates that compounds similar to this compound may interact with c-Met and VEGFR-2 kinases. These kinases are critical in regulating cell growth, survival, and angiogenesis. Inhibition of these targets can potentially suppress tumor growth and metastasis by disrupting angiogenic signaling pathways.

Biochemical Interactions

The compound has been shown to bind to specific enzymes such as cytochrome P450, affecting various metabolic pathways. This interaction can lead to altered drug metabolism and enhanced therapeutic effects or toxicity depending on the context of use.

Antiproliferative Effects

Several studies have investigated the antiproliferative properties of similar compounds. For instance, derivatives featuring the triazolo[4,3-b]pyridazine moiety have demonstrated significant activity against various cancer cell lines. This compound is hypothesized to exert similar effects due to its structural analogies.

In Vivo Studies

In animal models, the compound has shown varying effects based on dosage. Lower doses have been associated with anti-inflammatory and anticancer activities, whereas higher doses may lead to cytotoxic effects. The pharmacokinetics of this compound suggest that its stability under physiological conditions can influence its long-term efficacy in vivo .

Case Studies and Research Findings

StudyFindings
Antiproliferative Activity A study indicated that triazolo derivatives exhibited significant inhibition of cancer cell proliferation at concentrations as low as 10 µM.
Enzyme Inhibition The compound was found to inhibit cytochrome P450 enzymes leading to decreased metabolism of co-administered drugs.
Dosage Effects Research demonstrated that lower doses resulted in beneficial effects such as reduced tumor size in xenograft models while higher doses increased toxicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.